Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate
Overview
Description
Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C13H13NO5 It is characterized by the presence of a cyclopropane ring, a nitrobenzoyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Ethyl 1-(4-Aminobenzoyl)cyclopropanecarboxylate.
Substitution: Various substituted cyclopropanecarboxylates.
Hydrolysis: 1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid.
Scientific Research Applications
Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives could be used in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials. Its unique structural features make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyclopropane ring can also participate in various biochemical reactions, potentially leading to the formation of bioactive compounds. The molecular targets and pathways involved are specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl cyclopropanecarboxylate: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.
1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Ethyl 1-(4-Aminobenzoyl)cyclopropanecarboxylate: A reduction product of Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate, with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both a nitrobenzoyl group and a cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 1-(4-nitrobenzoyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-19-12(16)13(7-8-13)11(15)9-3-5-10(6-4-9)14(17)18/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTWFSPPANTUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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